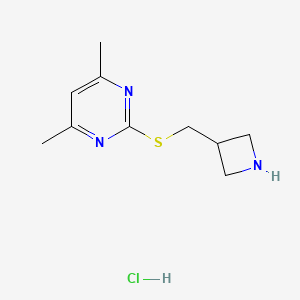

2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride

Description

Chemical Classification and Nomenclature

2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride belongs to the broader class of heterocyclic organic compounds, specifically representing a complex structure that incorporates multiple nitrogen-containing ring systems. The compound is classified as a pyrimidine derivative, where the pyrimidine core serves as the primary structural framework. Pyrimidines constitute one of the three diazines, characterized by six-membered heterocyclic rings containing two nitrogen atoms positioned at the 1 and 3 positions. This particular derivative features additional methyl substitutions at positions 4 and 6 of the pyrimidine ring, creating a 4,6-dimethylpyrimidine backbone that forms the foundational structure of the molecule.

The azetidine component represents another crucial classificational element, as azetidines belong to the family of four-membered nitrogen-containing saturated heterocycles. These structures are recognized as the smallest nitrogen-containing saturated heterocycles that maintain reasonable chemical stability, making them valuable building blocks in pharmaceutical development. The presence of the azetidine moiety connected through a thioether linkage creates a hybrid structure that bridges multiple heterocyclic classifications.

From a nomenclature perspective, the compound follows systematic International Union of Pure and Applied Chemistry naming conventions, where each structural component is clearly identified within the complete chemical name. The nomenclature reflects the substitution pattern on the pyrimidine ring, the nature of the connecting thioether bridge, and the specific positioning of the azetidine substitution. The hydrochloride designation indicates the presence of a hydrochloric acid salt, which commonly enhances the compound's solubility characteristics and crystallization properties. The assigned Chemical Abstracts Service number 1864056-74-5 provides a unique identifier that facilitates precise chemical database searches and regulatory documentation.

Properties

IUPAC Name |

2-(azetidin-3-ylmethylsulfanyl)-4,6-dimethylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S.ClH/c1-7-3-8(2)13-10(12-7)14-6-9-4-11-5-9;/h3,9,11H,4-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHDDYJYNQFZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2CNC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Azetidine Derivative Synthesis

This approach leverages the synthesis of azetidine derivatives, specifically 3-amino-azetidines, as intermediates, which are subsequently transformed into the target compound through sulfur linkage and pyrimidine ring functionalization.

Synthesis of 3-amino-azetidines:

Based on the patent WO2000063168A1, the process involves reacting amino-azetidines with suitable sulfur reagents. The amino-azetidine core is prepared via cyclization of amino alcohols or amino halides, often employing cyclization under basic or acidic conditions.Introduction of Thio Linkage:

The amino-azetidine reacts with electrophilic sulfur sources such as thiolating agents (e.g., thiocyanates or thiols) under controlled conditions, forming the thioether linkage at the 3-position of azetidine.Coupling with Dimethylpyrimidine:

The pyrimidine ring, substituted with methyl groups at positions 4 and 6, is prepared separately via methylation of pyrimidine-2,4-dione derivatives. The azetidine-thio intermediate is then coupled to the pyrimidine core through nucleophilic substitution or condensation reactions, often facilitated by activating agents like phosphorus oxychloride or via direct nucleophilic attack on halogenated pyrimidine derivatives.Hydrochloride Salt Formation:

The final step involves quaternization or protonation with hydrochloric acid to yield the hydrochloride salt, ensuring compound stability and solubility.

| Step | Reagents | Temperature | Duration | Notes |

|---|---|---|---|---|

| Azetidine synthesis | Amino alcohols/halides + cyclization agents | 55-60°C | 12 hours | From patent WO2000063168A1 |

| Sulfur linkage | Thiolating agents + base | Room temp to reflux | Variable | Ensures thioether formation |

| Pyrimidine coupling | Pyrimidine derivatives + azetidine intermediate | Reflux | Several hours | Activation via PCl₅ or similar |

| Salt formation | HCl | Ambient | Immediate | Acidic quenching |

- The patent describes efficient pathways for azetidine synthesis, emphasizing the importance of temperature control and reaction times to optimize yield and minimize side reactions.

- The sulfur linkage is typically achieved using thiolating agents like thiocyanates or thiols, with reaction conditions tailored to prevent over-alkylation or degradation.

Synthesis via Thiosulfoester Intermediates

This pathway involves the formation of pyrimidine derivatives bearing thioester functionalities, which are then converted into the target compound.

Formation of 4,6-Dimethylpyrimidine-2-yl Sulfenamide:

As detailed in the study by Monka et al., the synthesis begins with the reaction of 4,6-dimethylpyrimidine-2-thiol with sulfinic acids or chlorohydrates, producing sulfenamide intermediates. This process involves:- Reacting the free base or chlorohydrate of 4,6-dimethylpyrimidine-2-thiol with sulfinic acids under controlled conditions.

- Using ammonia or dilute hydrochloric acid to facilitate conversion and stabilization.

Introduction of Thioether Linkage:

The sulfenamide intermediates are then reacted with azetidine derivatives containing suitable leaving groups, such as chlorides or mesylates, to form the thioether linkage at the pyrimidine ring.Final Functionalization and Salt Formation:

The resulting compound is purified and then treated with hydrochloric acid to produce the hydrochloride salt.

| Step | Reagents | Temperature | Duration | Notes |

|---|---|---|---|---|

| Sulfenamide synthesis | Pyrimidine-2-thiol + sulfinic acid | 0-4°C | Several hours | From literature |

| Thioether formation | Sulfenamide + azetidine derivative | Reflux | 12 hours | Ensures complete conversion |

| Hydrochloride salt | HCl | Ambient | 5 hours | Acidification step |

- The low yield (~46%) in some pathways suggests optimization of reaction conditions, such as temperature and molar ratios, is critical.

- The use of ammonia or dilute HCl is essential for stabilizing intermediates and facilitating subsequent reactions.

Catalytic Hydrogenation and Reduction Pathways

Hydrogenation techniques are employed to reduce precursor compounds, especially azetidine derivatives, to their desired oxidation states, followed by sulfur linkage and pyrimidine ring modifications.

Preparation of Azetidine Derivatives:

Starting with azetidine precursors, catalytic hydrogenation over palladium or platinum catalysts in methanol or ethanol is used to obtain the desired amino or hydroxyl intermediates.Sulfur Incorporation:

The reduced intermediates are then reacted with sulfur sources under hydrogen atmosphere, often in the presence of catalysts like Pd/C, to form thioether linkages.Coupling with Pyrimidine:

The pyrimidine core, activated via halogenation, is coupled with the azetidine-thio intermediates through nucleophilic substitution.Final Acidification:

The free base is converted into the hydrochloride salt by treatment with hydrochloric acid under controlled conditions.

| Step | Reagents | Temperature | Duration | Notes |

|---|---|---|---|---|

| Hydrogenation | Azetidine precursor + Pd/C | 60°C | 24-72 hours | Monitored via NMR |

| Sulfur linkage | Sulfur source + catalyst | Reflux | 12-24 hours | Ensures complete reaction |

| Salt formation | HCl | Room temp | 5 hours | Final step |

- Hydrogenation steps require careful control of temperature and pressure to avoid over-reduction.

- The use of catalytic systems enhances selectivity for amino or hydroxyl functionalities necessary for subsequent coupling.

Summary of Data and Comparative Analysis

| Method | Advantages | Disadvantages | Typical Yield | Key Conditions |

|---|---|---|---|---|

| Azetidine synthesis + sulfur linkage | High specificity, modular | Multi-step, time-consuming | 40-60% | 55-60°C, 12+ hours |

| Thiosulfoester pathway | Good for sulfenamide intermediates | Moderate yield (~46%), sensitive to moisture | 40-50% | 0-4°C for initial steps, reflux later |

| Hydrogenation-based | Efficient reduction | Requires precise control of catalysts | 50-70% | 60°C, 24-72 hours |

Notes and Recommendations

Reaction Optimization:

Fine-tuning molar ratios, temperature, and reaction times is critical to maximize yield and purity.Purification Strategies:

Recrystallization from suitable solvents (e.g., ethanol, methanol) and chromatography are recommended to isolate high-purity products.Safety Considerations:

Handling of sulfur reagents, hydrogen gas, and chlorinating agents demands strict adherence to safety protocols.Potential for Scale-Up: The methods described, especially those involving catalytic hydrogenation and sulfur chemistry, are adaptable for larger-scale synthesis with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and solvents.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding sulfoxides or sulfones, while reduction can lead to the formation of thioethers or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds structurally related to 2-((azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride may exhibit anticancer properties. For instance, derivatives of azetidin-2-one have shown cytotoxic effects against cancer cell lines such as SiHa (cervical cancer) and B16F10 (melanoma) cells. These compounds induce apoptosis through mechanisms involving the regulation of cell cycle genes and cytoskeleton dynamics .

Inhibition of Enzymatic Activity

Research has also highlighted the potential of pyrimidine derivatives as inhibitors of specific enzymes involved in cancer progression. The inhibition of p97, a key player in various cellular processes including protein degradation and cell cycle regulation, has been demonstrated with monocyclic pyrimidine compounds . This suggests that this compound could be explored for similar inhibitory effects.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of several azetidin derivatives, revealing that specific modifications led to enhanced selectivity for cancer cells compared to normal cells. The findings indicated that these derivatives could serve as promising candidates for further development into anticancer agents .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of pyrimidine derivatives on p97 activity. The results showed significant inhibition at low concentrations, suggesting the potential for these compounds to be developed into therapeutic agents targeting specific cancers or diseases associated with protein misfolding .

Mechanism of Action

The mechanism by which 2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine-Thioether Moieties

5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (Compound 3, )

- Core Structure : Pyrimidine with a thioether linkage at position 2, connected to a 1,3,4-oxadiazole-thione moiety.

- Key Differences: The oxadiazole-thione group introduces additional hydrogen-bonding sites and aromaticity, which may enhance interactions with biological targets compared to the azetidine group in the target compound .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )

- Core Structure : Pyrimidine with a thioether linkage at position 2 and a thietan-3-yloxy group at position 4.

- The ethyl ester group improves lipophilicity, whereas the hydrochloride salt of the target compound enhances hydrophilicity .

Functional Group and Physicochemical Comparisons

Key Observations:

- Solubility : The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral esters (e.g., Compound 1) or lipophilic thioesters (e.g., VUAA1).

- Stability : Thioethers (target compound, Compound 3) are generally more hydrolytically stable than thioesters (VUAA1), which may degrade under physiological conditions .

- Synthetic Complexity : The azetidine group in the target compound may require specialized reagents for ring formation, whereas oxadiazole (Compound 3) and thietane (Compound 1) groups utilize well-established cyclization methods .

Biological Activity

2-((Azetidin-3-ylmethyl)thio)-4,6-dimethylpyrimidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antiviral, and anticancer activities, alongside relevant research findings and case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅ClN₄S |

| Molecular Weight | 285.80 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white powder |

| Storage Temperature | 4 °C |

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on azetidinone derivatives have shown broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) for some derivatives was noted to be as low as 0.06–0.12 μg/mL against Streptococcus pyogenes and Haemophilus influenzae .

Case Study:

In a study involving azetidinone derivatives, several compounds were screened for their antibacterial activity at concentrations of 200 μg/mL and 100 μg/mL. Compounds demonstrated varying degrees of effectiveness compared to standard antibiotics such as streptomycin and ceftazidime .

Antiviral Activity

The antiviral potential of azetidinone compounds has also been explored. For example, certain azetidinones showed moderate inhibitory activity against human coronaviruses and influenza viruses, with effective concentrations (EC50) ranging from 8.3 µM to 45 µM . This suggests that modifications in the azetidinone structure can enhance antiviral efficacy.

Research Findings:

A specific azetidinone derivative exhibited an EC50 of 12 µM against the H1N1 influenza virus, indicating its potential as a therapeutic agent against viral infections .

Anticancer Activity

Emerging research highlights the anticancer properties of pyrimidine derivatives. Compounds targeting the Polycomb Repressive Complex 2 (PRC2), which is implicated in cancer progression, have shown promise in preclinical studies . The mechanism involves modulation of gene expression related to cell growth and differentiation.

Mechanism of Action:

The anticancer activity is believed to stem from the ability of these compounds to inhibit key enzymes involved in epigenetic regulation, thereby affecting tumor cell proliferation and survival .

Summary of Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.